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molecular formula C10H12O2 B124246 Dihydrosafrole CAS No. 94-58-6

Dihydrosafrole

Cat. No. B124246
M. Wt: 164.2 g/mol
InChI Key: MYEIDJPOUKASEC-UHFFFAOYSA-N
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Patent
US04059593

Procedure details

Homopiperonyl alcohol (1) (7.03g, 42.4 mmol)1,2,3 and triethylamine (8.59 g., 85.0 mmol) were dissolved in methylene chloride (100 ml). The mixture was cooled to 0°-5°, then methanesulfonyl chloride (7.31 g., 63.6 mmol) was added slowly dropwise to the vigorously stirred solution. The mixture was stirred an additional 30 mins., then transferred to a separatory funnel where it was washed with water (3 × 50 ml), 4% hydrochloric acid (3 × 50 ml), saturated sodium bicarbonate solution (25 ml), saturated brine (25 ml) and dried over sodium sulfate. Filtration and evaporation of the methylene chloride yielded 9.76 g of a brown oil (94%); NMR--(CDCl3) 6.72 (m, 3H), 5.92 (S, 2H), 4.34 (t, J=7, 2H), 2.95 (t, J=7), lying under 2.89 (s) giving a total integration of 5H. This material was used without further purification.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][C:3]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][O:6][C:5]=2[CH:4]=1.[CH2:13](N(CC)CC)C.CS(Cl)(=O)=O>C(Cl)Cl>[CH2:7]1[O:8][C:9]2[CH:10]=[CH:11][C:3]([CH2:2][CH2:1][CH3:13])=[CH:4][C:5]=2[O:6]1

Inputs

Step One
Name
Quantity
7.03 g
Type
reactant
Smiles
C(CC1=CC=2OCOC2C=C1)O
Name
Quantity
8.59 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.31 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-5°
CUSTOM
Type
CUSTOM
Details
, then transferred to a separatory funnel
WASH
Type
WASH
Details
where it was washed with water (3 × 50 ml), 4% hydrochloric acid (3 × 50 ml), saturated sodium bicarbonate solution (25 ml), saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 140.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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